molecular formula C16H17N3O3S B2516731 2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380170-54-5

2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2516731
CAS No.: 2380170-54-5
M. Wt: 331.39
InChI Key: JZNLWELSASZLQU-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of azetidine and pyridazinone rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the cyclopropanesulfonyl group via sulfonylation. The pyridazinone ring is then constructed through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be carried out in large reactors.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer treatments.

    Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound features an azetidine ring similar to 2-[1-(Cyclopropanesulfonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one but with different substituents.

    3-(Prop-1-en-2-yl)azetidin-2-one: Another azetidine derivative with potential biological activities, particularly in cancer research.

    Baricitinib: Contains a similar azetidine moiety and is used as a JAK inhibitor with anti-inflammatory properties.

Uniqueness

What sets this compound apart is its combination of the cyclopropanesulfonyl group and the pyridazinone ring, which may confer unique biological activities and reactivity profiles not seen in other similar compounds.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylazetidin-3-yl)-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16-9-8-15(12-4-2-1-3-5-12)17-19(16)13-10-18(11-13)23(21,22)14-6-7-14/h1-5,8-9,13-14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNLWELSASZLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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